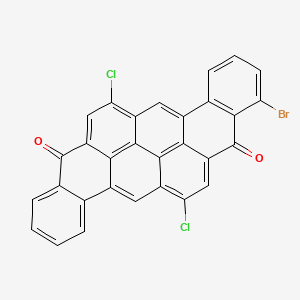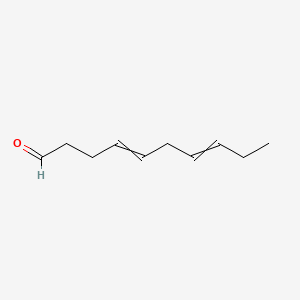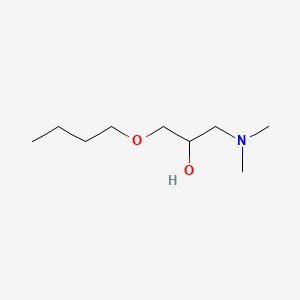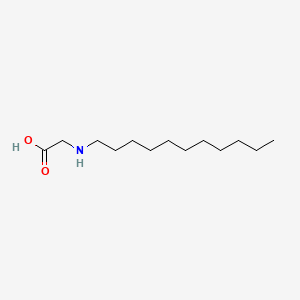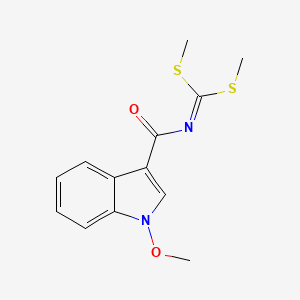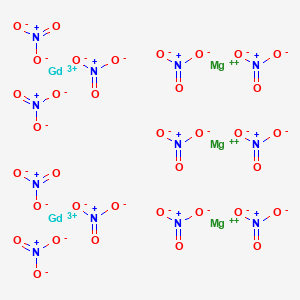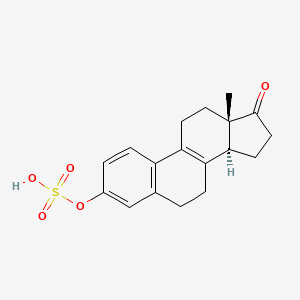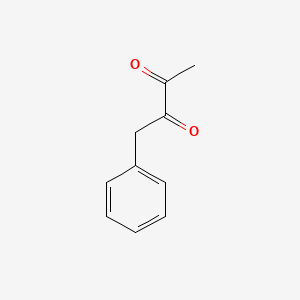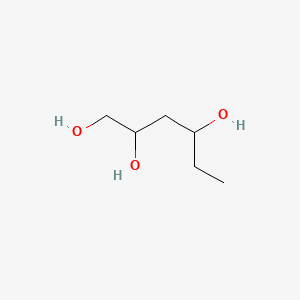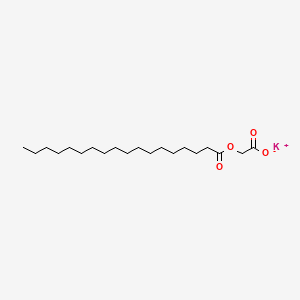
Potassium carboxylatomethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium carboxylatomethyl stearate is a metal-organic compound, a salt of potassium and carboxylatomethyl stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It is used in various industrial applications due to its unique properties, such as its ability to act as an emulsifier and lubricant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium carboxylatomethyl stearate can be synthesized by reacting carboxylatomethyl stearic acid with potassium hydroxide in an alcoholic solution. The reaction typically involves heating the mixture to ensure complete dissolution and reaction of the components. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carboxylatomethyl stearic acid is mixed with potassium hydroxide. The reaction is carried out under controlled temperatures and pressures to optimize yield and purity. The final product is often obtained in the form of colorless crystals.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium carboxylatomethyl stearate undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, it can hydrolyze to form carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: In the presence of a strong base, it can undergo saponification to produce glycerol and potassium salts of fatty acids.
Esterification: It can react with alcohols to form esters and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Hydrolysis: Carboxylatomethyl stearic acid and potassium hydroxide.
Saponification: Glycerol and potassium salts of fatty acids.
Esterification: Esters and water.
Applications De Recherche Scientifique
Potassium carboxylatomethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products.
Mécanisme D'action
The mechanism of action of potassium carboxylatomethyl stearate involves its ability to interact with various molecular targets. As an emulsifier, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium stearate: A similar compound that is also a potassium salt of a fatty acid, used primarily as an emulsifier and lubricant.
Sodium stearate: Another metallic soap, but with sodium instead of potassium, commonly used in soap production.
Calcium stearate: A calcium salt of stearic acid, used as a stabilizer and lubricant in plastics and rubber.
Uniqueness
Potassium carboxylatomethyl stearate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced emulsifying capabilities and specific interactions with biological membranes. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
62701-02-4 |
|---|---|
Formule moléculaire |
C20H37KO4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
potassium;2-octadecanoyloxyacetate |
InChI |
InChI=1S/C20H38O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22;/h2-18H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
CENDLXXXKOPCBM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



